N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide
CAS No.: 886908-69-6
Cat. No.: VC4655552
Molecular Formula: C18H17N3O6S2
Molecular Weight: 435.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886908-69-6 |
|---|---|
| Molecular Formula | C18H17N3O6S2 |
| Molecular Weight | 435.47 |
| IUPAC Name | 2-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C18H17N3O6S2/c1-12-6-8-14(9-7-12)29(25,26)11-16(22)19-18-21-20-17(27-18)13-4-3-5-15(10-13)28(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22) |
| Standard InChI Key | SLFHAJJDGRBMBP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Introduction
Synthesis
The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide involves multistep organic reactions. General steps include:
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Formation of the Oxadiazole Ring:
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The oxadiazole core is typically synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
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For this compound, the methylsulfonyl-substituted phenyl hydrazide reacts with an appropriate carboxylic acid derivative under dehydrating conditions.
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Introduction of Tosylacetamide Group:
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The tosylacetamide moiety is introduced via nucleophilic substitution or amidation reactions using tosyl chloride and acetamide derivatives.
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Reaction Conditions:
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Dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often used for cyclization.
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Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) facilitate the reaction.
Antimicrobial Potential
Compounds containing the 1,3,4-oxadiazole scaffold are known for their broad-spectrum antimicrobial activities. Studies have shown that derivatives with sulfonamide groups exhibit enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes .
Anti-inflammatory Activity
Molecular docking studies on related oxadiazole compounds suggest potential inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), indicating anti-inflammatory properties .
Analytical Characterization
Characterization methods for this compound include:
| Technique | Purpose |
|---|---|
| FT-IR Spectroscopy | Identifies functional groups (e.g., NH stretch at ~3300 cm⁻¹). |
| NMR Spectroscopy | Confirms molecular structure via chemical shifts of protons and carbons. |
| Mass Spectrometry | Verifies molecular weight and fragmentation pattern. |
| X-Ray Crystallography | Determines precise molecular geometry (if crystalline). |
Applications in Medicinal Chemistry
This compound is a promising candidate for drug development due to its multifunctional scaffold:
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Anticancer Agents:
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Antimicrobial Drugs:
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Anti-inflammatory Drugs:
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